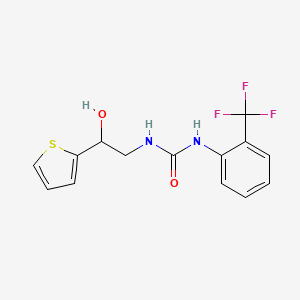

![molecular formula C17H14N4O2 B2514817 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile CAS No. 852413-37-7](/img/structure/B2514817.png)

2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile

Vue d'ensemble

Description

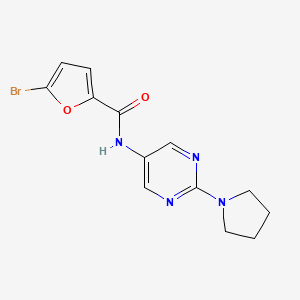

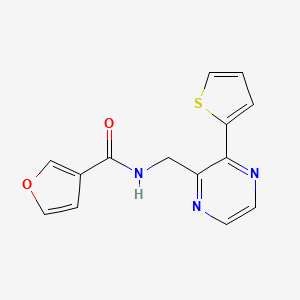

2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile is a compound that can be presumed to have a nitrobenzonitrile core structure with an aminoethylindole moiety. This structure suggests potential for interactions with various biological targets due to the presence of the indole ring, which is a common feature in many pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of nitrobenzonitrile derivatives with amines or NH-heteroaromatic compounds. For instance, the preparation of 2-Fluoro-5-nitrobenzonitrile and its subsequent reactions with amines to form N-(2-cyano-4-nitrophenyl) derivatives provides a method that could potentially be adapted for the synthesis of 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile . Additionally, the aza-alkylation/intramolecular Michael cascade reaction, as demonstrated in the synthesis of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, could be a relevant method for constructing the indole moiety of the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was determined using these methods . These techniques would likely be applicable in confirming the structure of 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile once synthesized.

Chemical Reactions Analysis

The reactivity of the nitrobenzonitrile core can be inferred from the reactions of 2-Fluoro-5-nitrobenzonitrile with various amines and amino acids, leading to the formation of N-(2-cyano-4-nitrophenyl) derivatives . The indole moiety also offers a site for further functionalization, as seen in the synthesis of derivatives of 2-ethyl-2-methyl-2,3-dihydro-1H-indole . These reactions could be indicative of the types of chemical transformations that 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile might undergo.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile are not provided, related compounds can offer insights. The presence of the nitro group and the aromatic system suggests that the compound would have significant electron-withdrawing properties, which could affect its solubility and reactivity . The indole ring is known to participate in π-π interactions and hydrogen bonding, which could influence the compound's crystallinity and melting point . The physical and chemical properties of the compound would need to be determined experimentally following its synthesis.

Applications De Recherche Scientifique

Genotoxicity and Mutagenesis

Research on similar compounds, such as 1-Ethyl-1-nitrosourea (ENU), reveals their mutagenic capabilities across a variety of systems, from viruses to mammalian cells, and their use in understanding the mutation spectrum and mechanisms of mutagenesis in genetic studies (T. Shibuya & K. Morimoto, 1993).

Pharmacological Agents

The synthesis and study of pharmacological properties of compounds containing nitroxyl radicals, derived from natural compounds, indicate their potential in creating new pharmacological agents with enhanced biological activity or modified function, showcasing a route for the design of next-generation drugs (I. Grigor’ev, N. I. Tkacheva, & S. Morozov, 2014).

Analytical Chemistry

The ninhydrin reaction, significant in analytical chemistry, reacts with primary amino groups and various other functional groups. This reaction is pivotal in detecting, isolating, and analyzing compounds across various scientific disciplines, highlighting the critical role of chemical reactions in analytical methodologies (M. Friedman, 2004).

Environmental Chemistry

Research into the degradation processes of nitisinone, a compound with potential environmental impact, underscores the importance of understanding compound stability, degradation pathways, and environmental interactions for assessing risks and benefits of chemical applications (H. Barchańska, R. Rola, W. Szczepankiewicz, & Marta Mrachacz, 2019).

Indole Chemistry

The extensive study of indole synthesis and its applications in organic chemistry, highlighting the diversity of indole compounds and their significance in synthetic strategies, suggests a foundational role in developing new chemical entities (D. Taber & Pavan K. Tirunahari, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, often with significant downstream effects .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

2-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c18-10-13-9-14(21(22)23)5-6-16(13)19-8-7-12-11-20-17-4-2-1-3-15(12)17/h1-6,9,11,19-20H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQWUDBVDQYKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)

![1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol](/img/structure/B2514737.png)

![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)

![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)

![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)